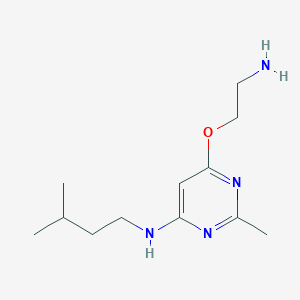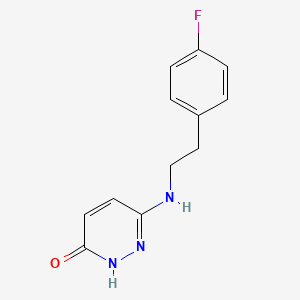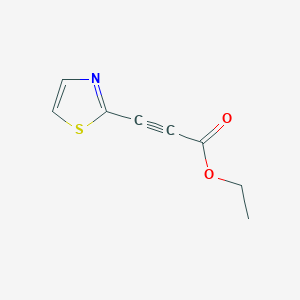
3-(1,3-チアゾール-2-イル)プロプ-2-イン酸エチル
説明
“Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound with the molecular formula C8H7NO2S. It has a molecular weight of 181.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” consists of a five-membered thiazole ring attached to a prop-2-ynoate group . The thiazole ring is a heterocyclic compound that includes one sulfur and one nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” are not fully detailed in the retrieved data. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
科学的研究の応用
抗酸化活性
チアゾール誘導体、特に3-(チアゾール-2-イル)プロピオレートエチルは、抗酸化活性を示すことがわかっています . 抗酸化物質は、フリーラジカル(環境やその他のストレスへの反応として身体が生成する不安定な分子)によって引き起こされる細胞の損傷を予防または遅らせることができる物質です。
鎮痛および抗炎症活性
チアゾール環に関連する化合物は、鎮痛および抗炎症薬の分子として作用することがわかっています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、痛みや炎症の治療に潜在的に使用できることを示唆しています。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌特性を持つことが報告されています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、新しい抗菌剤および抗真菌剤の開発に使用できる可能性があることを示唆しています。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス特性を示すこともわかっています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、新しい抗ウイルス薬の開発に使用できる可能性があることを示唆しています。
神経保護活性
チアゾール環に関連する化合物は、神経保護特性を示すことがわかっています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、神経変性疾患の治療に使用できる可能性があることを示唆しています。
抗腫瘍または細胞毒活性
チアゾール誘導体は、抗腫瘍または細胞毒特性を示すことがわかっています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、新しい抗がん剤の開発に使用できる可能性があることを示唆しています .
DNAジャイレースB阻害
3-(チアゾール-2-イル)プロピオレートエチルは、新規チアゾール系エチルウレアDNAジャイレースB阻害剤として設計されています . DNAジャイレースは、DNAをスーパーコイル化する必須の細菌酵素であり、この酵素を阻害することは、抗菌療法で使用される戦略です。
抗糖尿病、抗アルツハイマー病、抗高血圧、および肝保護活性
チアゾールは、抗糖尿病、抗アルツハイマー病、抗高血圧、および肝保護活性を含む、広範囲の他の生物学的活性を示すことがわかっています . これは、3-(チアゾール-2-イル)プロピオレートエチルが、これらの状態の治療に使用できる可能性があることを示唆しています。
作用機序
Target of Action
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is a derivative of the thiazole ring, which has been found in many potent biologically active compounds Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to receptors, triggering specific cellular responses .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it affects metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects cellular energy production, or to the nucleus, where it modulates gene expression. The subcellular localization of this compound is essential for its role in various biochemical and cellular processes .
特性
IUPAC Name |
ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDLCHIIQOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


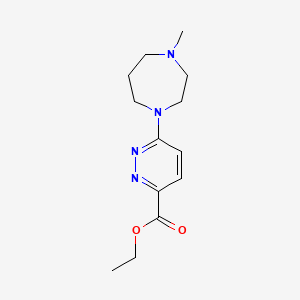
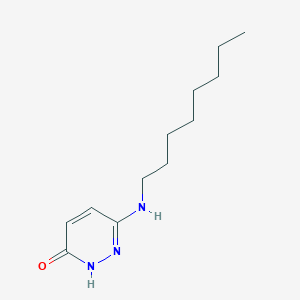
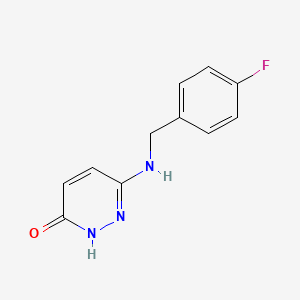
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)
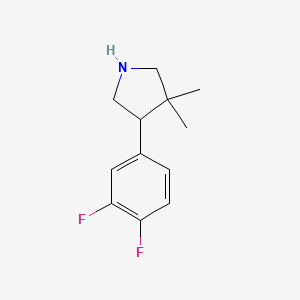

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)

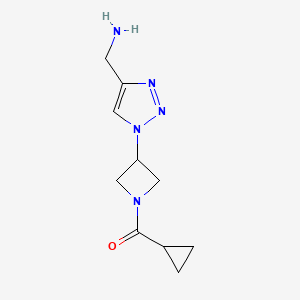
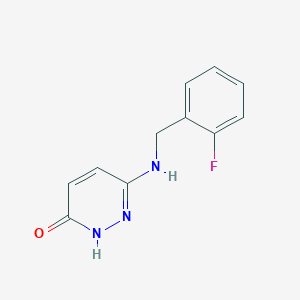

![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
